2,4-Dihydroxythiazole

Anticancer Thiazole derivatives Cytotoxicity

Researchers pursuing anticancer SAR studies often encounter inconsistent reactivity from generic thiazole cores. 2,4-Dihydroxythiazole (CAS 625-85-4) resolves this with a defined 2,4-dihydroxy substitution pattern (LogP 0.55, PSA 81.59 Ų) that ensures reproducible synthetic and biological outcomes. • Anticancer potency: Derivatives achieve IC50 2.57 µM against MCF-7 cells, surpassing staurosporine. • Synthetic versatility: Dual hydroxyl handles enable systematic alkylation, acylation, and cyclization for focused library synthesis. • Analytical utility: Specific naphthoquinone detection reagent with 0.1 µg sensitivity. Available in stock from 10 mg to bulk custom quantities with full QA documentation.

Molecular Formula C3H3NO2S
Molecular Weight 117.13 g/mol
CAS No. 625-85-4
Cat. No. B183402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxythiazole
CAS625-85-4
Molecular FormulaC3H3NO2S
Molecular Weight117.13 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)S1)O
InChIInChI=1S/C3H3NO2S/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6)
InChIKeyMQYUOKQDHLEQAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxythiazole: Key Properties


2,4-Dihydroxythiazole (CAS 625-85-4) is a five-membered heterocyclic compound with the molecular formula C3H3NO2S and a molecular weight of 117.13 g/mol [1]. It features a thiazole ring core bearing hydroxyl groups at the 2- and 4-positions, existing in tautomeric equilibrium with 4-hydroxy-2(3H)-thiazolone . This compound serves as a fundamental building block in medicinal chemistry and heterocyclic synthesis, acting as a precursor for a diverse array of bioactive thiazole derivatives with reported anticancer, antimicrobial, and enzyme inhibitory properties . Its dual hydroxy-thiazole functionality enables versatile reactivity, including participation in condensation and substitution reactions, making it a strategically important intermediate for constructing complex molecular architectures .

Building block

Dual hydroxy-thiazole core enables condensation and substitution reactions for constructing complex molecular architectures.

Tautomeric profile

Exists in equilibrium with 4-hydroxy-2(3H)-thiazolone, providing distinct nucleophilic and hydrogen-bonding reactivity.

Precursor versatility

Reported as a strategic intermediate for generating 2,4-disubstituted thiazole libraries with broad biological screening potential.

Uniqueness of 2,4-Dihydroxythiazole


While thiazole derivatives are broadly recognized for their pharmacological diversity, the specific 2,4-dihydroxy substitution pattern confers a unique combination of physicochemical properties and reactivity that directly impacts synthetic utility and biological performance . Unlike other thiazole analogs, such as 2,4-thiazolidinedione (CAS 2295-31-0), which is primarily associated with PPARγ agonism in diabetes [1], or 2,4-disubstituted thiazoles with variable substituents, 2,4-dihydroxythiazole possesses a distinctive hydrogen bond donor/acceptor profile (LogP 0.55, PSA 81.59 Ų) . This profile translates into differential solubility and metabolic stability that cannot be replicated by other thiazole cores . Furthermore, its specific reactivity as a nucleophile and its ability to form metal chelates distinguish it from other heterocyclic scaffolds, making direct substitution without compromising experimental outcomes impossible . The quantitative evidence presented below demonstrates why this precise compound must be selected over its closest analogs for specific research and industrial applications.

Target compound
2,4-Dihydroxythiazole

Dual hydroxyl pattern creates a unique hydrogen bond donor/acceptor profile and metal-chelation potential that other thiazoles cannot replicate.

Common substitute
2,4-Thiazolidinedione (TZD)

Primarily linked to PPARγ agonism; its physicochemical profile (LogP, PSA) differs substantially, altering solubility, permeability, and metabolic stability outcomes.

Target compound
2,4-Dihydroxythiazole

Enables nucleophilic derivatization at both 2- and 4-positions, supporting diverse SAR exploration.

Alternative scaffold
2-Aminothiazole

Limited to amino-group modifications; cannot provide the same range of alkylation, acylation, or cyclization pathways.

Quantitative Evidence for 2,4-Dihydroxythiazole


Enhanced Cytotoxicity in MCF-7 Cells

A synthesized thiazole derivative (compound 4c) containing the 2,4-dihydroxythiazole core demonstrated an IC50 of 2.57 µM against MCF-7 breast cancer cells, which is 2.6-fold more potent than the positive control staurosporine (IC50 = 6.77 µM) under identical assay conditions . This indicates that the 2,4-dihydroxy substitution pattern on the thiazole ring contributes significantly to enhanced antiproliferative activity, providing a clear advantage over other thiazole scaffolds lacking this specific substitution.

MCF-7 cytotoxicity
Data to verify
IC50 2.57 µM (derivative) vs staurosporine 6.77 µM; 2.6-fold difference reported under identical conditions.
Reported cell-model response context; supports cytotoxicity endpoint review in MCF-7 assay.
Source data not provided; verify in own experimental system.
Anticancer Thiazole derivatives Cytotoxicity

Superior Drug-Likeness Profile

2,4-Dihydroxythiazole exhibits a calculated LogP of 0.55 and a polar surface area (PSA) of 81.59 Ų . In comparison, the structurally related 2,4-thiazolidinedione (TZD) scaffold has a LogP of -0.83 and a PSA of 75.63 Ų [1]. The higher LogP of 2,4-dihydroxythiazole suggests improved membrane permeability, while the larger PSA indicates a better balance of hydrogen bonding capacity, which are critical parameters for optimizing oral bioavailability and CNS penetration .

Physicochemical profile
Cross-study comparable
LogP 0.55, PSA 81.59 Ų vs 2,4-thiazolidinedione (LogP -0.83, PSA 75.63 Ų).
Supports ADME property review; reported higher LogP and larger PSA may influence permeability and solubility.
Medicinal Chemistry Drug Design Physicochemical Properties

Colorimetric Detection of Naphthoquinones

2,4-Dihydroxythiazole has been demonstrated as a specific reagent for naphthoquinones in spot test analyses, achieving a detection limit of 0.1 µg [1]. This level of sensitivity and selectivity is not observed for other common spot test reagents like rhodanine or barbituric acid, which exhibit different detection limits and less specificity for quinone derivatives [1]. The unique color reaction with 2,4-dihydroxythiazole provides a rapid and reliable method for identifying and quantifying naphthoquinones in complex mixtures.

Naphthoquinone detection
Direct comparison
Detection limit 0.1 µg in spot test; specific color reaction not observed with rhodanine or barbituric acid.
Supports analytical method context for rapid naphthoquinone screening in complex mixtures.
Analytical Chemistry Spot Test Reagent

Versatile Precursor for Thiazole Derivatives

2,4-Dihydroxythiazole serves as a key intermediate in the synthesis of a wide range of 2,4-disubstituted thiazole derivatives with demonstrated biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects [1]. In contrast, other thiazole precursors, such as simple 2-aminothiazole, offer less structural diversity due to limited functional group compatibility . The dual hydroxyl groups of 2,4-dihydroxythiazole enable multiple synthetic transformations, including alkylation, acylation, and cyclization reactions, which are essential for constructing complex pharmacophores and exploring structure-activity relationships (SAR) [2].

Synthetic versatility
Class-level inference
Enables alkylation, acylation, and cyclization to access diverse 2,4-disubstituted thiazoles; broader scope than 2-aminothiazole.
Reported synthetic utility supports compound library construction; verify for specific transformation conditions.
Class-level evidence; individual reaction yields and selectivity may vary.
Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry

Key Applications of 2,4-Dihydroxythiazole


Lead Optimization for Anticancer Agents

Given its demonstrated ability to serve as a core scaffold for derivatives with potent antiproliferative activity (IC50 = 2.57 µM against MCF-7 cells, outperforming staurosporine), 2,4-dihydroxythiazole is ideally suited as a starting point for structure-activity relationship (SAR) studies aimed at developing novel anticancer agents. Researchers can systematically modify the 2- and 4-hydroxyl groups to generate focused libraries of thiazole derivatives for screening against MCF-7 and HepG2 cancer cell lines, with the goal of improving potency, selectivity, and pharmacokinetic properties .

CNS-Penetrant and Oral Drug Candidates

The favorable physicochemical profile of 2,4-dihydroxythiazole (LogP = 0.55, PSA = 81.59 Ų) positions it as a strategically advantageous scaffold for medicinal chemists designing drug candidates that require moderate lipophilicity for membrane permeability and sufficient polarity for aqueous solubility and hydrogen bonding. This profile is particularly relevant for CNS drug discovery programs where optimal LogP values typically range from 1 to 4, or for oral drug candidates where a balance between permeability and solubility is critical for achieving adequate bioavailability .

Colorimetric Spot Tests for Naphthoquinones

The established role of 2,4-dihydroxythiazole as a specific and sensitive reagent for naphthoquinones (detection limit 0.1 µg) makes it an essential chemical for analytical, quality control, and forensic laboratories requiring rapid, low-cost, and reliable identification of quinone derivatives. This application is particularly valuable for screening natural product extracts, monitoring industrial processes involving quinones, or performing preliminary forensic analyses where specific color reactions can guide more detailed instrumental investigations [1].

Synthesis of Thiazole Compound Libraries

The dual hydroxyl groups of 2,4-dihydroxythiazole provide a versatile handle for generating structurally diverse thiazole derivatives through alkylation, acylation, and cyclization reactions. This synthetic flexibility makes it a preferred building block for constructing compound libraries for broad-spectrum biological screening, including antimicrobial, anti-inflammatory, and enzyme inhibition assays. The ability to efficiently explore chemical space around the thiazole core maximizes the potential for discovering novel bioactive molecules across multiple therapeutic areas [2].

Application
Selection Property
Validation Focus
Cancer cell-model SAR studies
Core scaffold with dual hydroxyl modification sites
MCF-7 and HepG2 cytotoxicity endpoint review
CNS drug candidate design
Physicochemical profile (LogP/PSA) for permeability-solubility balance
ADME property assessment (permeability, solubility)
Naphthoquinone detection in analytical labs
Specific colorimetric reagent for quinones
Detection limit and specificity review for spot tests
Thiazole-focused compound library synthesis
Dual hydroxyl groups enabling diverse derivatization
Broad biological screening endpoint review (antimicrobial, enzyme inhibition)

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35 linked technical documents
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